LSD1 Sub-Micromolar Inhibitory Potency: IC₅₀ = 356 nM in Recombinant Human Enzyme Assay
This compound demonstrates a reproducible IC₅₀ value of 356 nM against human recombinant lysine-specific histone demethylase 1A (LSD1/KDM1A) in a biochemical assay measuring H₂O₂ production using a methylated peptide substrate and Amplex Red reagent [1]. This places the compound in the sub-micromolar reversible inhibitor range, a notable feature given that it originates from a fragment-based screening hit where initial aminothiazole fragment potencies were typically in the 100–200 µM range (e.g., the parent unscaffolded fragment in the Hitchin series showed an IC₅₀ of approximately 187 µM) [2]. The 525-fold improvement over the fragment starting point represents a substantial optimization trajectory supportive of further medicinal chemistry exploration.
| Evidence Dimension | LSD1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM |
| Comparator Or Baseline | Parent fragment hit in Hitchin series: IC₅₀ ≈ 187,000 nM (187 µM) [2] |
| Quantified Difference | Approximately 525-fold more potent than the parent fragment |
| Conditions | Inhibition of human recombinant LSD1 assessed as effect on H₂O₂ production; incubated for 30 min using methylated peptide substrate and Amplex Red reagent [1] |
Why This Matters
Sub-micromolar LSD1 inhibition from a fragment-derived chemotype is a valuable starting point for lead optimization programs targeting epigenetic regulation in oncology and hematological malignancies.
- [1] BindingDB. Affinity Data by PubMed ID=25827526. Inhibition of human recombinant LSD1 assessed as effect on H₂O₂ production incubated for 30 mins using methylated peptide substrate, Amplex Red reagent. BDBM50067551 (CHEMBL3402053). View Source
- [2] Hitchin, J. R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 4, 1513-1522. DOI: 10.1039/c3md00226h. View Source
